molecular formula C13H14ClN3O2S B2832000 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 888410-57-9

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2832000
CAS No.: 888410-57-9
M. Wt: 311.78
InChI Key: KHDPTAWREFUMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound belonging to the class of 1,3,4-oxadiazole derivatives. This class of compounds is of significant interest in medicinal chemistry and pharmaceutical research due to its wide range of potential biological activities. The molecular structure integrates a chlorothiophene ring and a cyclohexanecarboxamide moiety, which are known to influence the compound's physicochemical properties and interaction with biological targets. As a key chemical building block, this compound is primarily used in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a precursor in the synthesis of more complex molecules for pharmacological screening. Researchers can utilize it to explore potential applications in developing novel therapeutic agents. PRODUCT NOTE This product is provided for Research Use Only (RUO) . It is strictly intended for laboratory research and is not certified for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment (PPE) and should refer to the associated Safety Data Sheet (SDS) before use. For specific inquiries regarding technical specifications, bulk ordering, or custom synthesis, please contact our scientific support team.

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c14-10-7-6-9(20-10)12-16-17-13(19-12)15-11(18)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDPTAWREFUMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the 5-chlorothiophene-2-carboxylic acid: This can be achieved through chlorination of thiophene-2-carboxylic acid.

    Cyclization to form the 1,3,4-oxadiazole ring: The 5-chlorothiophene-2-carboxylic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is subsequently cyclized with a suitable reagent such as phosphorus oxychloride to yield the 1,3,4-oxadiazole ring.

    Coupling with cyclohexanecarboxylic acid: The final step involves coupling the 1,3,4-oxadiazole derivative with cyclohexanecarboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituent on Oxadiazole Carboxamide Group Molecular Weight (g/mol) Synthesis Conditions
Target Compound C₁₃H₁₄ClN₃O₂S 5-chlorothiophen-2-yl cyclohexanecarboxamide 327.79 EDC/DMAP coupling (inferred)
N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (8) C₁₅H₁₀ClN₃O₂S 5-chlorothiophen-2-yl benzamide 339.78 Benzoyl chloride, pyridine, 40°C
5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide (6f) C₂₁H₂₀ClN₃O₃ 4-chloro-2-phenoxyphenyl cyclohexanecarboxamide 421.86 Not specified (analytical data in )
N-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide C₂₁H₂₁N₃O₂ Phenyl cyclohexanecarboxamide (on phenyl) 347.41 Not specified

Key Observations

Substituent Effects on Electronic Properties: The 5-chlorothiophen-2-yl group in the target compound and compound 8 introduces a sulfur atom and chlorine substituent, enhancing electron-withdrawing effects compared to the phenyl or phenoxyphenyl groups in analogs 6f and . This may influence reactivity in nucleophilic/electrophilic interactions.

Impact of Carboxamide Groups: Cyclohexanecarboxamide (target compound, 6f, ) vs. benzamide (compound 8): The cyclohexyl group increases lipophilicity and conformational flexibility, which could enhance membrane permeability in biological systems. Benzamide’s planar aromatic ring may favor π-π stacking interactions but reduce solubility in nonpolar media .

Molecular Weight and Steric Effects: The target compound (327.79 g/mol) is lighter than 6f (421.86 g/mol) due to the absence of the bulky phenoxyphenyl group. Lower molecular weight may improve bioavailability in drug design contexts.

Biological Activity

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antiviral properties, mechanisms of action, and relevant pharmacological studies.

Chemical Structure and Properties

The compound's molecular formula is C18H13ClN4O3SC_{18}H_{13}ClN_{4}O_{3}S, with a molecular weight of approximately 373.77 g/mol. It features a unique structure that integrates a cyclohexanecarboxamide with an oxadiazole and chlorothiophene moiety, which is crucial for its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly:

  • Antiviral Activity :
    • The compound has shown promising results against the pandemic influenza virus A/Puerto Rico/8/34 (H1N1) in cell-based assays. Researchers conducted systematic screenings to evaluate its inhibitory effects on viral replication .
    • Molecular docking studies revealed strong binding interactions with the RNA polymerase PB1-PB2 subunits of the influenza A virus, suggesting a potential mechanism of action through inhibition of viral transcription and replication .
  • Antimicrobial Properties :
    • Investigations into the compound's antimicrobial effects have indicated potential efficacy against various bacterial strains. Further studies are necessary to elucidate the specific mechanisms involved .
  • Anticancer Potential :
    • The compound's structural features suggest possible interactions with cancer-related pathways. Initial assessments have indicated that it may inhibit certain cancer cell lines, but comprehensive studies are still required to confirm these findings .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for viral replication or cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors involved in signaling pathways related to inflammation or tumor growth.

ADMET Profiling

The compound has undergone ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties. These evaluations are essential for determining the viability of the compound as a therapeutic agent:

Property Assessment
AbsorptionModerate absorption in vitro
DistributionFavorable distribution characteristics
MetabolismMetabolized primarily by liver enzymes
ExcretionMainly renal excretion
ToxicityPreliminary toxicity assessments indicate low toxicity levels .

Case Studies and Research Findings

Several studies have been published regarding the biological activity of this compound:

  • Study on Antiviral Activity :
    • A study demonstrated that this compound effectively inhibited H1N1 virus in vitro. The IC50 value was determined to be significantly lower than that of existing antiviral agents .
  • Antimicrobial Efficacy :
    • Another study reported the compound's effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
  • Cancer Cell Line Studies :
    • Research indicated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Further mechanistic studies are warranted to explore its therapeutic implications .

Q & A

Q. What are the optimal synthetic routes for preparing N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide?

The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. For example:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thioamide intermediate under reflux with dehydrating agents like POCl₃ .
  • Step 2 : Coupling the oxadiazole intermediate with 5-chlorothiophene-2-carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., DCC or EDCI) .
  • Critical parameters : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of reactants must be optimized to achieve yields >70% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For instance, the oxadiazole C-2 proton appears as a singlet near δ 8.5–9.0 ppm .
  • IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺ at m/z 382.03) and fragmentation patterns .

Q. How can researchers screen the compound’s biological activity in preliminary assays?

  • Antimicrobial testing : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Oxadiazole derivatives often show MIC values <50 µg/mL due to membrane disruption .
  • Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Similar compounds exhibit IC₅₀ values of 10–20 µM via apoptosis induction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

  • Modify the thiophene moiety : Replace 5-chloro with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .
  • Vary the cyclohexanecarboxamide : Introduce substituents (e.g., methyl or hydroxyl groups) to optimize solubility and pharmacokinetics .
  • Data-driven approach : Use molecular docking to predict interactions with enzymes like COX-2 or topoisomerase II, followed by synthesis and validation .

Q. What strategies resolve contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy)?

  • Pharmacokinetic profiling : Measure metabolic stability in liver microsomes. Oxadiazoles may undergo rapid CYP450-mediated degradation, necessitating prodrug design .
  • Solubility optimization : Use co-solvents (e.g., PEG-400) or salt formation to improve bioavailability .
  • Target validation : Confirm mechanism via siRNA knockdown or CRISPR-Cas9 gene editing of suspected targets (e.g., kinases) .

Q. How can researchers identify the compound’s molecular targets?

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Transcriptomic analysis : RNA-seq of treated vs. untreated cells reveals differentially expressed pathways (e.g., apoptosis or inflammation) .
  • Thermal shift assays : Monitor protein denaturation temperatures to identify stabilized targets (e.g., HSP90 or tubulin) .

Methodological Considerations

Q. What analytical methods quantify the compound in biological matrices?

  • HPLC-UV : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~6.2 min .
  • LC-MS/MS : Employ MRM mode with transitions m/z 382.03 → 210.05 (quantifier) and 382.03 → 155.02 (qualifier) for high sensitivity .

Q. How should researchers design experiments to assess toxicity?

  • Acute toxicity : Follow OECD Guideline 423 in rodent models, monitoring mortality and organ histopathology at doses up to 2000 mg/kg .
  • Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in human lymphocytes .

Data Contradictions and Validation

Q. How to address discrepancies in reported synthetic yields?

  • Reproduce conditions : Verify reagent purity (e.g., ≥99% EDCI) and anhydrous solvent use (e.g., DMF stored over molecular sieves) .
  • Byproduct analysis : Use TLC or HPLC to identify side products (e.g., uncyclized intermediates) and adjust reaction times .

Q. What computational tools predict metabolic pathways for this compound?

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I (oxidation) and Phase II (glucuronidation) metabolites .
  • Validation : Compare predictions with in vitro hepatocyte incubation data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.